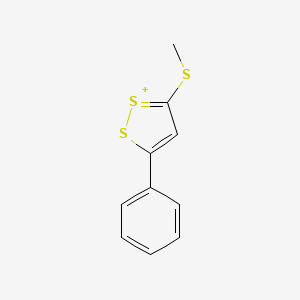![molecular formula C4H11BrHgSi B14667606 Bromo[(trimethylsilyl)methyl]mercury CAS No. 50836-98-1](/img/structure/B14667606.png)
Bromo[(trimethylsilyl)methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo[(trimethylsilyl)methyl]mercury is a chemical compound with the molecular formula C₄H₁₁BrHgSi It is characterized by the presence of a bromine atom, a trimethylsilyl group, and a mercury atom bonded to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo[(trimethylsilyl)methyl]mercury can be synthesized through the reaction of trimethylsilylmethyl lithium with mercuric bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiCH2Li+HgBr2→(CH3)3SiCH2HgBr+LiBr
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to handle the reagents and products safely.
Analyse Chemischer Reaktionen
Types of Reactions: Bromo[(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Bromo[(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds and in cross-coupling reactions.
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use as antimicrobial agents and in the development of diagnostic tools.
Industry: It is used in the synthesis of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel compounds.
Wirkmechanismus
The mechanism by which Bromo[(trimethylsilyl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Methylmercury: Similar in that it contains a mercury atom bonded to a methyl group, but lacks the trimethylsilyl group.
Phenylmercury: Contains a mercury atom bonded to a phenyl group, differing in its aromatic structure.
Ethylmercury: Similar to methylmercury but with an ethyl group instead of a methyl group.
Uniqueness: Bromo[(trimethylsilyl)methyl]mercury is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organomercury compounds may not be as effective.
Eigenschaften
CAS-Nummer |
50836-98-1 |
|---|---|
Molekularformel |
C4H11BrHgSi |
Molekulargewicht |
367.71 g/mol |
IUPAC-Name |
bromo(trimethylsilylmethyl)mercury |
InChI |
InChI=1S/C4H11Si.BrH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
SFFVVFMTIOONNU-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
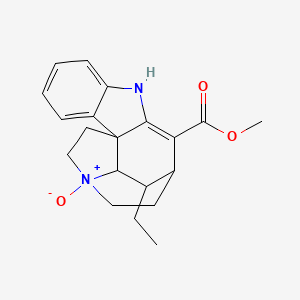

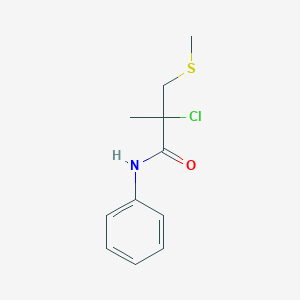
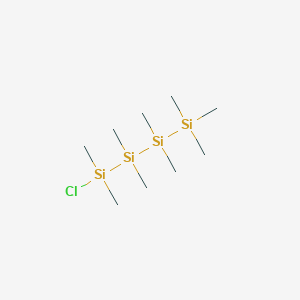
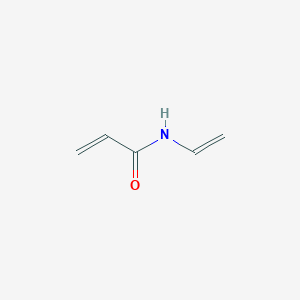
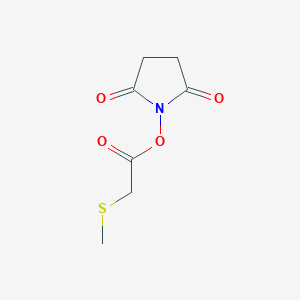
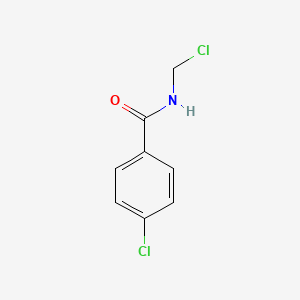
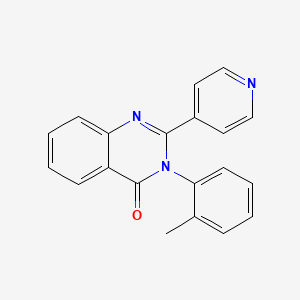

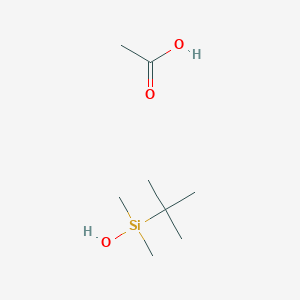

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
